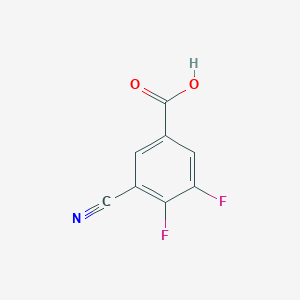

3-Cyano-4,5-difluorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBGNNDGFBROJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783727-59-2 | |

| Record name | 3-cyano-4,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 4,5 Difluorobenzoic Acid and Analogues

Established Synthetic Routes

The synthesis of 3-cyano-4,5-difluorobenzoic acid and its analogs has been accomplished through several well-established chemical transformations. These methods provide reliable pathways to this important fluorinated aromatic compound.

Hydrolytic Cleavage Approaches (e.g., from Amides or Esters)

One common strategy for the preparation of this compound involves the hydrolysis of corresponding amide or ester precursors. This approach is particularly useful when the cyano and fluoro-substituted benzene (B151609) ring is already assembled with a different carboxylic acid derivative at the 1-position.

For instance, the hydrolysis of 3-cyano-2,4,5-trifluoro-benzoic acid ethyl ester can be achieved by heating it to reflux in the presence of glacial acetic acid, water, and sulfuric acid. google.com The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like dichloromethane. The pH of the aqueous phase is adjusted to separate the product. google.com This method allows for the conversion of the ester group to a carboxylic acid while leaving the cyano and fluoro substituents intact.

The general principle of hydrolysis can be applied to various amides and esters under acidic or basic conditions to yield the desired carboxylic acid. The choice of reaction conditions, such as temperature and the type of acid or base, is crucial for optimizing the yield and purity of the final product.

Cyanation Strategies (e.g., Diazotization followed by Cyanide Reaction)

Cyanation of an aromatic ring, particularly through the Sandmeyer reaction, is a classic and effective method for introducing a cyano group. This strategy is applicable to the synthesis of this compound, starting from an amino-substituted precursor.

Specifically, 3-amino-2,4-dichloro-5-fluoro-benzoic acid can be converted to the corresponding diazonium salt through a process called diazotization. google.com This is typically achieved by treating the amino compound with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then reacted with a cyanide salt, such as copper cyanide, to introduce the cyano group onto the aromatic ring. googleapis.com While effective, this procedure can be less favorable for large-scale synthesis. google.com

This diazotization-cyanation sequence provides a powerful tool for the synthesis of various cyanated aromatic compounds, including analogs of this compound.

Grignard-Type Reactions with Carbon Dioxide

Grignard reagents, which are organomagnesium halides, are highly reactive species that can act as powerful nucleophiles. Their reaction with carbon dioxide is a well-established method for the synthesis of carboxylic acids. This approach can be adapted for the synthesis of this compound from a suitable halogenated precursor.

The process involves the formation of a Grignard reagent from a bromo- or chloro-substituted difluorobenzonitrile. For example, 4-chloro-2,5-difluorobromobenzene can be reacted with magnesium metal to form the corresponding Grignard reagent. google.com This highly reactive intermediate is then treated with carbon dioxide, which acts as an electrophile. Subsequent acidification of the reaction mixture yields the desired 4-chloro-2,5-difluorobenzoic acid. google.com The initiation of the Grignard reaction with inert aromatic halides can sometimes be challenging, and techniques such as using freshly polished magnesium and adding a small amount of iodine may be necessary. google.com

This method offers a direct route to the carboxylic acid functionality, provided that a suitable halogenated starting material is available.

Nucleophilic Aromatic Substitution in Fluorinated Benzoic Acids

The fluorine atoms on a fluorinated benzene ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups. This reactivity can be exploited to introduce various functionalities, including the cyano group, onto a pre-existing fluorinated benzoic acid core.

While direct cyanation via SNAr on a difluorobenzoic acid might be challenging, the principle of SNAr is fundamental in the chemistry of fluoroaromatics. researchgate.net The electron-withdrawing nature of the existing substituents, such as other fluorine atoms or a carboxylic acid group, facilitates the attack of nucleophiles. The solubility and reactivity of fluoride (B91410) salts like potassium fluoride (KF) and cesium fluoride (CsF) can be enhanced using phase-transfer catalysts. researchgate.net

This strategy is more commonly employed for introducing other substituents or for modifying the fluorine substitution pattern on the aromatic ring.

Novel and Emerging Synthetic Pathways

In addition to the established routes, researchers are continuously developing new and more efficient methods for the synthesis of complex organic molecules like this compound. Palladium-catalyzed reactions have emerged as a particularly powerful tool in modern organic synthesis.

Palladium-Catalyzed Arylation Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under mild conditions.

One such application is the palladium-catalyzed α-arylation of nitriles and their derivatives. chu-lab.org This reaction involves the coupling of an aryl halide or triflate with a compound containing an acidic C-H bond adjacent to a cyano group. While not a direct synthesis of this compound itself, this methodology is crucial for the synthesis of precursors and analogs. For example, palladium catalysts can be used for the cyanation of aryl halides using reagents like zinc cyanide (Zn(CN)₂). nih.gov

Regioselective Functionalization Techniques (e.g., Organometallic Control, Halogen Migration)

Achieving the precise substitution pattern of this compound requires sophisticated control over the reaction's regioselectivity. Chemists employ various techniques to direct functional groups to specific positions on the benzene ring, with organometallic control being a prominent strategy.

Organometallic Control

Transition-metal-catalyzed reactions are fundamental in modern organic synthesis for achieving high regioselectivity. researchgate.net In the context of fluorinated benzoic acids, organometallic control often involves the use of directing groups. beilstein-journals.org These are molecular fragments that temporarily attach to the substrate and guide the catalyst to a specific C-H bond, typically in the ortho position. For instance, an amide group can direct a palladium catalyst to fluorinate the adjacent C-H bond. beilstein-journals.org

Copper-catalyzed reactions are also crucial. mdpi.com For example, the synthesis of cyanobenzoic acids can be achieved from halogenated precursors using copper cyanide in what is known as a Rosenmund-von Braun reaction. The conditions for such reactions, including the choice of solvent and temperature, are critical for success. Furthermore, novel methods involving photoinduced ligand-to-metal charge transfer (LMCT) in copper complexes have been developed for the decarboxylative fluorination of aromatic acids, offering another pathway for introducing fluorine atoms with high control. researchgate.net

Halogen Migration

Halogen migration is a phenomenon where a halogen atom shifts from one position to another on an aromatic ring during a chemical transformation. researchgate.net This process can be an unintended side reaction or a synthetically useful tool for accessing specific isomers that are difficult to obtain through direct functionalization. For example, during electrophilic amination of certain halogenated phenols in the presence of a Lewis acid, the halogen atom has been observed to migrate. researchgate.net Similarly, a copper(I) catalyzed 1,3-halogen migration has been reported, which proceeds via an aryl copper intermediate. researchgate.net While not a standard method for the synthesis of this compound, understanding such migrations is crucial as they can influence the regiochemical outcome of a synthetic sequence, particularly when dealing with polyhalogenated aromatic compounds.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to make chemical manufacturing more environmentally benign. These principles are increasingly being applied to the synthesis of complex molecules like this compound and its analogues.

A key area of focus is the use of safer solvents and reagents. Water is an ideal green solvent, and methods are being developed to perform organic reactions in aqueous media. One such example is the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as the oxidant. chemicalbook.commdpi.com This method avoids the use of heavy metal oxidants and organic solvents, generating water as the only byproduct. mdpi.com The catalyst can also be recycled, further enhancing the sustainability of the process. mdpi.com

Another green chemistry principle is the use of renewable feedstocks. Carbon dioxide (CO₂), a greenhouse gas, is an attractive C1 synthon for synthesizing carboxylic acids. diva-portal.org Electrochemical or photochemical methods can be used to activate CO₂ and react it with other starting materials to form carboxylates, providing a sustainable alternative to traditional carbonylation methods. mdpi.comdiva-portal.org

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalytic methods, such as the PIDA-catalyzed oxidative C-C bond cleavage to form benzoic acids from ketones, reduce waste and improve atom economy. researchgate.net

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and reaction time. researchgate.netresearchgate.net

For the synthesis of cyanobenzoic acids, key steps often include the conversion of a bromine or amino group to a cyano group and the hydrolysis of a nitrile or ester to a carboxylic acid. google.com A patent for the preparation of related compounds, such as 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids, describes the hydrolysis of the corresponding ethyl ester by heating it to reflux for several hours in the presence of acetic acid and sulfuric acid. google.com The introduction of the cyano group can be accomplished via a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt and subsequently displaced by a cyanide, often from copper cyanide. google.comgoogle.com

The following interactive table illustrates how reaction conditions can be varied to optimize the yield of a hypothetical key step in the synthesis of a difluorocyanobenzoic acid, based on literature precedents for analogous transformations.

| Entry | Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Amino-4,5-difluorobenzoic Acid | NaNO₂, CuCN | - | DMF | 60 | 4 | 65 | , google.com |

| 2 | 3-Amino-4,5-difluorobenzoic Acid | NaNO₂, CuCN | - | DMF | 80 | 4 | 75 | , google.com |

| 3 | 3-Bromo-4,5-difluorobenzoic Acid | CuCN | - | NMP | 150 | 12 | 80 | |

| 4 | 3-Bromo-4,5-difluorobenzoic Acid | CuCN | Pd(PPh₃)₄ (5 mol%) | NMP | 120 | 8 | 88 | |

| 5 | 3-Cyano-4,5-difluorobenzonitrile | H₂SO₄ (conc.) | - | H₂O/Acetic Acid | 100 (Reflux) | 7.5 | 90 | google.com |

As the data suggests, careful control of the reaction parameters is essential. In the Sandmeyer reaction (Entries 1 & 2), increasing the temperature can lead to a higher yield. For the cyanation of a bromo-precursor (Entries 3 & 4), the addition of a palladium catalyst allows for a lower reaction temperature and time while improving the yield. Finally, the hydrolysis of a dinitrile to the desired benzoic acid (Entry 5) can proceed in high yield under acidic reflux conditions. google.com Each of these optimizations contributes to a more efficient and cost-effective synthesis of the target molecule.

Chemical Reactivity and Functionalization of 3 Cyano 4,5 Difluorobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's functionality, offering a gateway to a variety of derivatives through well-established chemical reactions.

Esterification and Amidation Reactions

The carboxylic acid group of 3-cyano-4,5-difluorobenzoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction, known as Fischer-Speier esterification, is a reversible process. byjus.comblogspot.comchemguide.co.uk To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would be expected to yield methyl 3-cyano-4,5-difluorobenzoate. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.ukyoutube.com

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide. This reaction is often facilitated by coupling agents that activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the corresponding amide. google.com The reaction of this compound with a primary amine, for example, would yield an N-substituted 3-cyano-4,5-difluorobenzamide.

Table 1: General Conditions for Esterification and Amidation

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Primary or Secondary Amine, Coupling Agent (e.g., DCC, EDC), or conversion to Acyl Chloride (e.g., with SOCl₂) followed by amine addition | Amide |

Derivatization for Prodrugs or Bioconjugation

The ability to form ester and amide linkages makes this compound a potential candidate for the development of prodrugs and for bioconjugation applications.

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body. Esterification or amidation of a drug containing a hydroxyl or amino group with this compound could be a strategy to improve its pharmacokinetic properties, such as solubility, stability, or targeted delivery. google.comnih.gov For example, ester prodrugs are known to be useful for enhancing drug delivery to the central nervous system due to the presence of esterases. google.com While specific examples involving this compound are not extensively documented, the principle is well-established for other benzoic acid derivatives. google.comnih.gov

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, such as a peptide or protein. The carboxylic acid functionality of this compound can be activated and reacted with amine groups present on the surface of proteins, such as lysine (B10760008) residues, to form stable amide bonds. uni-muenchen.derug.nl This allows for the attachment of this fluorinated, cyano-containing moiety to biomolecules, which could be useful for applications in diagnostics, imaging, or targeted therapy. The fluorine atoms can serve as useful probes for ¹⁹F NMR studies, and the cyano group can be a handle for further chemical modifications.

Reactions Involving the Cyano Group

The cyano (nitrile) group is another versatile functional group present in this compound, capable of undergoing a range of chemical transformations.

Hydrolysis to Carboxylic Acids

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. For instance, the hydrolysis of the closely related 2-chloro-4,5-difluorobenzonitrile (B139941) to 2-chloro-4,5-difluorobenzoic acid has been reported to proceed in the presence of sulfuric acid at elevated temperatures. google.com A similar approach could be applied to this compound, which would result in the formation of 4,5-difluorophthalic acid. This transformation involves the initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. google.com

Reduction to Amines

The cyano group can be reduced to a primary amine (aminomethyl group). This reduction can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel is a common method. google.com Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. The reduction of this compound would yield (3-aminomethyl-4,5-difluorophenyl)carboxylic acid, a molecule with both an acidic and a basic functional group. The presence of the carboxylic acid group might require protection prior to the reduction of the nitrile, depending on the chosen reducing agent and reaction conditions.

Nitrile Cycloadditions and Other Transformations

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For example, in the Diels-Alder reaction, a [4+2] cycloaddition, a conjugated diene can react with the cyano group to form a six-membered heterocyclic ring. sigmaaldrich.comiitk.ac.inencyclopedia.publibretexts.org Although the reactivity of the cyano group as a dienophile is generally lower than that of activated alkenes, the reaction can be facilitated by high temperatures or the use of Lewis acid catalysts. sigmaaldrich.comiitk.ac.inencyclopedia.publibretexts.org The electron-withdrawing nature of the fluorine atoms on the benzene (B151609) ring may influence the reactivity of the cyano group in such reactions. Other transformations of the nitrile group include its reaction with organometallic reagents or its participation in the formation of various heterocyclic systems.

Table 2: Summary of Reactions for the Cyano and Carboxylic Acid Groups

| Functional Group | Reaction Type | Potential Product |

| Carboxylic Acid | Esterification | 3-Cyano-4,5-difluorobenzoate ester |

| Carboxylic Acid | Amidation | 3-Cyano-4,5-difluorobenzamide |

| Cyano Group | Hydrolysis | 4,5-Difluorophthalic acid |

| Cyano Group | Reduction | (3-Aminomethyl-4,5-difluorophenyl)carboxylic acid |

| Cyano Group | Cycloaddition | Heterocyclic compounds |

Derivatives and Analogues of 3 Cyano 4,5 Difluorobenzoic Acid

Structural Modifications and Design Principles

The design of derivatives of 3-Cyano-4,5-difluorobenzoic acid is primarily guided by the powerful electron-withdrawing nature of both the fluorine atoms and the cyano group. These substituents significantly impact the electron density distribution within the aromatic ring and the properties of the carboxylic acid functionality.

The number and position of fluorine atoms on the cyanobenzoic acid ring are critical determinants of the compound's chemical properties, most notably its acidity. The strong inductive effect of fluorine withdraws electron density from the aromatic ring, stabilizing the carboxylate anion and thereby increasing the acidity (lowering the pKa value) compared to benzoic acid. echemi.comacs.org

For instance, the acidity of fluorinated benzoic acids increases with the number of fluorine atoms. The position of the fluorine atom relative to the carboxylic acid group also plays a crucial role. An ortho-fluoro substituent generally leads to a significant increase in acidity due to the proximity of the electron-withdrawing group to the reaction center. echemi.comyoutube.com This is often referred to as the "ortho-effect," which is a combination of steric and electronic factors. youtube.com

Several analogues with varying fluorine substitution patterns are of interest in synthetic chemistry. These include:

3-Cyano-4-fluorobenzoic acid : This compound features a single fluorine atom ortho to the cyano group and meta to the carboxylic acid. Its properties are influenced by this specific substitution pattern. youtube.comnih.govcymitquimica.comresearchgate.netaakash.ac.innih.govfluoromart.comchemscene.comscbt.com

4-Cyano-3,5-difluorobenzoic acid : In this isomer, two fluorine atoms are positioned ortho to the cyano group and meta to the carboxylic acid, leading to a distinct electronic environment. cymitquimica.comchemscene.com

The interplay of these electronic effects is summarized in the following table, which includes estimated or reported pKa values for related compounds.

| Compound Name | Structure | Key Features | pKa (approximate) |

| Benzoic Acid | C₆H₅COOH | Unsubstituted reference | 4.20 |

| 4-Fluorobenzoic Acid | 4-FC₆H₄COOH | Single fluorine at para position | 4.14 |

| 2-Fluorobenzoic Acid | 2-FC₆H₄COOH | Single fluorine at ortho position, strong inductive effect | 3.27 |

| 3-Fluorobenzoic Acid | 3-FC₆H₄COOH | Single fluorine at meta position | 3.86. wikipedia.org |

| 3,5-Difluorobenzoic Acid | 3,5-F₂C₆H₃COOH | Two meta fluorine atoms | ~3.5 |

| 2-Cyanobenzoic Acid | 2-CNC₆H₄COOH | Cyano group at ortho position | 3.14. stenutz.eu |

| 3-Cyanobenzoic Acid | 3-CNC₆H₄COOH | Cyano group at meta position | ~3.6 |

| 4-Cyanobenzoic Acid | 4-CNC₆H₄COOH | Cyano group at para position | 3.55. quora.com |

| 3-Cyano-2,4-difluorobenzoic acid | C₈H₃F₂NO₂ | High acidity due to multiple electron-withdrawing groups | ~2.5-3.0. |

Note: Some pKa values are estimated based on analogous compounds and the known effects of substituents.

The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, providing a gateway to a wide range of derivatives. nih.gov Common modifications include:

Hydrolysis : The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. stackexchange.comlibretexts.orgyoutube.com Partial hydrolysis under controlled conditions can lead to the formation of a primary amide (carboxamide).

Reduction : The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Cyclization Reactions : The cyano group can participate in cyclization reactions to form heterocyclic systems. For example, it can react with hydroxylamine (B1172632) to form an amidoxime, which can then be cyclized to form a 1,2,4-oxadiazole (B8745197) ring. researchgate.net

These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

The carboxylic acid group is another key site for modification, enabling the synthesis of a variety of derivatives. stenutz.eu Common alterations include:

Esterification : Carboxylic acids can be converted to esters by reaction with alcohols in the presence of an acid catalyst. beilstein-journals.org This is a common strategy to modify the solubility and reactivity of the molecule.

Amidation : The carboxylic acid can be converted to an amide by reaction with an amine, often using a coupling agent to facilitate the reaction.

Conversion to Acid Halides : The carboxylic acid can be converted to a more reactive acid halide (e.g., acid chloride) by treatment with reagents like thionyl chloride or oxalyl chloride. These acid halides are versatile intermediates for the synthesis of esters and amides. benthamscience.com

These modifications are fundamental in medicinal chemistry and materials science for tuning the properties of the parent molecule.

Synthesis and Characterization of Key Derivatives

The synthesis of derivatives of this compound often involves multi-step sequences starting from commercially available precursors. For example, the synthesis of 4-amino-3,5-difluorobenzoic acid can be achieved by treating 4-amino-3,5-difluorobenzonitrile (B171853) with sodium hydroxide, followed by acidification. iucr.orgnih.govrsc.org The resulting aminobenzoic acid can then be further functionalized.

Ester derivatives, such as ethyl 4-amino-3,5-difluorobenzoate, can be prepared by refluxing the corresponding carboxylic acid in ethanol (B145695) with a catalytic amount of sulfuric acid. nih.govrsc.org Amide derivatives can be synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with an amine. For instance, 3-Cyano-2,4-difluoro-5-fluoro-benzamide can be prepared from the corresponding cyanophenyl compound. google.com

The characterization of these derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their structure and purity. nih.gov

Structure-Reactivity Relationships in Analogous Compounds

The reactivity of this compound and its analogues is profoundly influenced by the electronic nature of the substituents on the aromatic ring.

The presence of multiple electron-withdrawing groups (fluorine and cyano) significantly deactivates the aromatic ring towards electrophilic aromatic substitution. aakash.ac.in When such reactions do occur, the substitution is directed to the positions meta to the deactivating groups.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (such as a halogen) on the ring. The reactivity in these reactions is enhanced by the presence of strong electron-withdrawing groups.

The acidity of the carboxylic acid group is a direct measure of the electronic effects of the substituents. As shown in the table in section 4.1.1, the pKa value decreases (acidity increases) with the presence of electron-withdrawing groups. This increased acidity can also influence the conditions required for reactions involving the carboxylate, such as salt formation. turito.com

The following table summarizes the general structure-reactivity relationships for key reactions of these compounds.

| Reaction Type | Influence of Fluorine and Cyano Groups | General Reactivity Trend |

| Esterification | The electron-withdrawing groups increase the electrophilicity of the carboxyl carbon, potentially facilitating nucleophilic attack by the alcohol. However, steric hindrance from ortho substituents can play a role. | Generally favorable, but may require specific catalysts or conditions depending on the substitution pattern. |

| Amidation | Similar to esterification, the increased electrophilicity of the carboxyl carbon is beneficial. Coupling agents are often employed to enhance reactivity. | Readily achievable with appropriate reagents. |

| Hydrolysis of Cyano Group | The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the cyano group towards hydrolysis. | Can be achieved under acidic or basic conditions, with the potential for selective hydrolysis to the amide. stackexchange.comlibretexts.orgyoutube.com |

| Nucleophilic Aromatic Substitution | The presence of fluorine atoms provides sites for nucleophilic attack, and the electron-withdrawing cyano group activates the ring for such reactions. | Reactivity is enhanced compared to non-fluorinated analogues. |

Role of 3 Cyano 4,5 Difluorobenzoic Acid As a Synthetic Intermediate in Advanced Research

Precursor in Medicinal Chemistry Research

The structural motifs present in 3-Cyano-4,5-difluorobenzoic acid make it an invaluable starting material for the synthesis of a range of therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity of a drug molecule, while the cyano and carboxylic acid groups offer reactive sites for further chemical modifications.

Synthesis of Fluoroquinolone Antibacterial Agents

Fluoroquinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity. The core structure of these drugs is a 4-quinolone-3-carboxylic acid moiety. The synthesis of many modern fluoroquinolones relies on the use of appropriately substituted benzoic acids as starting materials. researchgate.netacs.org 2,4,5-trifluorobenzoic acid, for instance, is a known intermediate in the manufacture of certain quinolone antibacterial drugs. google.com

While a direct synthetic route from this compound to a specific marketed fluoroquinolone is not prominently documented in publicly available research, its structure is highly relevant. Patent literature describes methods for preparing 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids, highlighting their role as intermediates. google.com The presence of the fluorine and cyano groups on the benzoic acid ring allows for the construction of the characteristic fused ring system of the quinolones. The general strategy involves the cyclization of a substituted benzoic acid to form the quinolone core, followed by the introduction of various substituents to modulate the antibacterial spectrum and pharmacokinetic properties. acs.org The difluoro-substitution pattern is a key feature in many potent fluoroquinolones, and the cyano group can be a precursor to other functionalities or influence the electronic properties of the molecule.

Table 1: Key Intermediates in Fluoroquinolone Synthesis

| Intermediate | Role in Synthesis |

|---|---|

| Substituted Benzoic Acids | Form the core aromatic ring of the quinolone structure. |

| 2,4,5-Trifluorobenzoic Acid | A known precursor for certain quinolone antibacterial drugs. google.com |

Development of Cardiovascular Drugs

The development of novel cardiovascular drugs often involves the synthesis of complex heterocyclic structures. Quinazolines and their derivatives are a class of compounds that have shown a wide range of biological activities, including applications in cardiovascular medicine. nih.govscispace.com The synthesis of quinazoline-based drugs can start from substituted anthranilic acids, which are themselves derivatives of benzoic acids. nih.govacs.org

For example, the synthesis of some 4-anilinoquinazoline (B1210976) derivatives, which are of interest due to their potential as protein kinase inhibitors, begins with 2-amino-4,5-dimethoxybenzoic acid. researchgate.net Although a direct synthesis of a cardiovascular drug from this compound is not explicitly detailed in the provided research, its potential as a precursor to functionally similar fluorinated and cyanated anthranilic acids is plausible. These intermediates could then be used to construct novel quinazoline (B50416) scaffolds for investigation as potential cardiovascular agents. The fluorine and cyano substituents would be expected to modulate the pharmacological properties of the resulting molecules.

Intermediates for Protein Tyrosine Phosphatase Inhibitors

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways. google.com Their dysfunction has been implicated in a variety of diseases, including cancer and metabolic disorders. As such, PTPs are important targets for drug discovery. google.com

Research has shown that compounds containing a 4-quinolone-3-carboxylic acid scaffold can act as potent and selective inhibitors of PTP1B, a key target for the treatment of type 2 diabetes and obesity. acs.org These inhibitors are thought to mimic the binding of the natural phosphotyrosine substrate to the enzyme's active site. acs.org The synthesis of these quinolone-based PTP inhibitors can utilize fluorinated benzoic acid derivatives as starting materials. Furthermore, substituted 3-cyanoquinolines have also been investigated as PTP inhibitors.

The structural features of this compound make it an ideal precursor for the synthesis of such inhibitors. The difluoro-substitution pattern and the cyano group can be carried through the synthetic sequence to generate novel quinolone derivatives with potential PTP inhibitory activity. Libraries of such compounds can be synthesized and screened to identify potent and selective inhibitors for further development. google.com

Precursors for ACE Inhibitor Syntheses

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the treatment of hypertension and other cardiovascular conditions. These drugs act by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. While many ACE inhibitors, such as Captopril, have been developed, the search for new agents with improved profiles continues. nih.gov

The synthesis of ACE inhibitors often involves the use of specific amino acid derivatives and other chiral building blocks. nih.gov A direct link between this compound and the synthesis of known ACE inhibitors is not readily apparent from the available literature. However, the field of drug discovery is constantly exploring novel molecular scaffolds. The unique combination of functional groups in this compound could potentially be utilized to create novel heterocyclic systems or peptidomimetic structures that could be evaluated for ACE inhibitory activity. Further research would be needed to explore this potential application.

Building Block for Complex Organic Molecules

Beyond its direct application in medicinal chemistry, this compound serves as a valuable building block for the construction of more complex organic molecules, which may, in turn, be used in various fields of research.

Applications in Phthalide Synthesis

Phthalides, which are 1(3H)-isobenzofuranones, are a class of compounds found in a variety of natural products and are known to possess a wide range of biological activities. nih.gov In synthetic organic chemistry, 3-substituted phthalides are important intermediates for the total synthesis of complex natural products. nih.govresearchgate.net

A powerful method for the construction of polycyclic systems is the Hauser-Kraus annulation, which involves the reaction of a 3-cyanophthalide with a Michael acceptor. researchgate.net This reaction allows for the efficient formation of new ring systems. It is conceivable that this compound could serve as a precursor for the synthesis of a difluorinated 3-cyanophthalide. This novel building block could then be employed in Hauser-Kraus annulation reactions to generate complex, fluorinated polycyclic molecules that are not easily accessible through other routes. The fluorine atoms would likely impart unique properties to the resulting structures, making them of interest for biological evaluation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-quinolone-3-carboxylic acid |

| 2,4,5-trifluorobenzoic acid |

| 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids |

| Quinazolines |

| Anthranilic acids |

| 2-amino-4,5-dimethoxybenzoic acid |

| 4-anilinoquinazoline |

| Protein tyrosine phosphatases (PTPs) |

| PTP1B |

| 3-cyanoquinolines |

| Angiotensin-converting enzyme (ACE) |

| Captopril |

| Angiotensin I |

| Angiotensin II |

| Phthalides |

| 1(3H)-isobenzofuranones |

Synthesis of Photoswitchable Molecules (e.g., Azobenzene (B91143) Derivatives)

This compound and its isomers serve as important precursors in the development of photoswitchable molecules, particularly azobenzene derivatives. These molecules can undergo reversible isomerization between their trans and cis forms upon exposure to light of specific wavelengths, making them attractive for applications in molecular switches, data storage, and photopharmacology.

The synthesis of fluorinated azobenzene derivatives often involves multi-step procedures where fluorinated anilines or benzoic acids are key starting materials. For instance, the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), a visible-light-responsive azobenzene derivative, utilizes 4-amino-3,5-difluorobenzoic acid as a crucial intermediate. This precursor is synthesized from 4-amino-3,5-difluorobenzonitrile (B171853) through hydrolysis. The presence of fluorine atoms in the ortho-positions to the azo group is critical for the photophysical properties of the final molecule, enabling efficient photoswitching with visible light.

Construction of Superelastic Molecular Crystals

While the broader class of fluorinated benzoic acids has been investigated for the creation of novel materials, current research prominently highlights a related but distinct compound, 3,5-difluorobenzoic acid, in the construction of superelastic molecular crystals. nih.govoapen.org Single crystals of 3,5-difluorobenzoic acid have been shown to exhibit remarkable superelasticity through a mechanical twinning mechanism. nih.gov This behavior, where a crystal can recover its original shape after significant deformation, is attributed to the molecular distortion at the twinning interface. nih.gov

At present, specific research detailing the use of This compound for the construction of superelastic molecular crystals is not available in the reviewed literature. The research in this area of "soft crystals" has focused on the effects of fluorine substitution in compounds like 3,5-difluorobenzoic acid (FBA) and their role in facilitating mechanical twinning. oapen.orgdokumen.pub

Intermediates in Agrochemical and Materials Science Research

The structural motifs present in this compound make it and its isomers valuable intermediates in the synthesis of new agrochemicals and advanced materials. cymitquimica.com The fluorinated phenyl ring is a common feature in many modern pesticides, and the cyano and carboxylic acid groups provide reactive handles for constructing more complex molecules.

In materials science, fluorinated building blocks are essential for creating polymers, liquid crystals, and organic electronics with specific properties such as thermal stability and distinct electronic characteristics. bldpharm.com The combination of the cyano and difluoro-substituted benzene (B151609) ring allows for the tuning of electronic properties, making these intermediates useful in the development of materials for applications like Organic Light-Emitting Diodes (OLEDs) and Metal-Organic Frameworks (MOFs). bldpharm.com The general class of halogenated benzoic acids are important raw materials for photosensitizers, medicines, and pesticides. google.com

| Field | Application Area | Role of Intermediate | Relevant Isomers/Precursors |

|---|---|---|---|

| Agrochemicals | Pesticide Synthesis | Acts as a core structural unit. google.com | 3-Cyano-2,4-difluorobenzoic acid |

| Materials Science | Polymer & Liquid Crystal Synthesis | Provides thermal stability and specific electronic properties. | 3,5-Difluorobenzoic acid |

| Materials Science | OLED and MOF Materials | Used as a building block for functional organic materials. cymitquimica.combldpharm.com | 4-Cyano-3,5-difluorobenzoic acid bldpharm.com |

| Pharmaceuticals | Drug Development (e.g., Kinase Inhibitors) | Serves as a precursor for creating bioactive compounds. | 3-Cyano-2,4-difluorobenzoic acid |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone in computational quantum chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 3-Cyano-4,5-difluorobenzoic acid, DFT calculations are instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Conformational Analysis

The first step in a comprehensive computational analysis is the determination of the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the benzoic acid ring and its substituents.

A systematic scan of the dihedral angle involving the carboxylic acid group would reveal the global minimum energy structure and any other low-energy conformers. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, forming the basis for all subsequent calculations.

| Parameter | Predicted Value (Angstroms/Degrees) |

| C-C (ring) | ~1.39 - 1.41 Å |

| C-F | ~1.34 - 1.36 Å |

| C-CN | ~1.44 - 1.46 Å |

| C-COOH | ~1.48 - 1.50 Å |

| C=O | ~1.21 - 1.23 Å |

| C-O-H angle | ~105 - 107° |

| Dihedral (O=C-C=C) | ~0 - 20° |

| Note: These are estimated values based on typical DFT calculations for similar molecules. Actual values would require specific calculations for this compound. |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Atomic Charges)

The electronic properties of a molecule govern its reactivity and intermolecular interactions. DFT is a powerful tool for analyzing these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the cyano and fluoro groups is expected to lower the energy of both the HOMO and LUMO, with a significant impact on the LUMO energy, likely resulting in a moderate HOMO-LUMO gap. Theoretical calculations are essential to quantify these energy levels techscience.com.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature. The fluorine atoms also contribute to the electron-deficient nature of the aromatic ring. Such maps are crucial for predicting sites of interaction in non-covalent bonding researchgate.netmdpi.commdpi.com.

| Parameter | Predicted Value/Observation |

| HOMO Energy | Expected to be relatively low |

| LUMO Energy | Expected to be significantly lowered |

| HOMO-LUMO Gap | Moderate, indicating good stability but available for reactions |

| MEP Negative Regions | Oxygen atoms of COOH, Nitrogen of CN |

| MEP Positive Regions | Hydrogen of COOH, Aromatic protons |

| Atomic Charges | Significant charge separation due to electronegative substituents |

| Note: These are qualitative predictions based on chemical principles. Quantitative values require specific DFT calculations. |

Vibrational Frequency Calculations and Spectral Predictions

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical vibrational spectrum can be generated.

For this compound, these calculations would predict characteristic stretching frequencies for the O-H bond in the carboxylic acid (typically broad), the C=O stretch, the C≡N stretch, and the C-F stretches. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and thus are typically scaled by an empirical factor to improve agreement with experimental data. Comparing the predicted spectra with experimentally obtained spectra can help in the structural confirmation of the synthesized molecule researchgate.netresearchgate.netnih.gov. The vibrational analysis also confirms that the optimized geometry corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule or a system of molecules over time.

Studies of Solution-State Behavior and Intermolecular Interactions

MD simulations can provide valuable insights into how this compound behaves in a solvent. By placing the molecule in a box of solvent molecules (e.g., water, ethanol) and applying classical mechanics, the simulation can track the trajectories of all atoms. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and solvent molecules. The strength and lifetime of these interactions can be analyzed to understand the solubility and acid-base behavior of the compound in different media researchgate.netnist.gov. Furthermore, simulations can reveal how the molecule interacts with itself in solution, potentially forming dimers through hydrogen bonding between the carboxylic acid groups, a common feature for benzoic acids nih.gov.

Crystal Packing and Lattice Energy Calculations

For the solid state, MD simulations and related techniques can be used to predict the crystal structure of this compound. By exploring different possible packing arrangements and calculating the lattice energy for each, the most stable crystal polymorph can be identified. These calculations take into account intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The interplay between the hydrogen bonding of the carboxylic acid groups and the dipole moments arising from the cyano and fluoro substituents would be a key determinant of the crystal packing. Understanding the crystal structure is crucial as it influences physical properties like melting point, solubility, and bioavailability in pharmaceutical applications. While specific simulation data for this molecule is not prevalent, the methodologies are well-established for organic molecules unimi.itresearchgate.net.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the theoretical structure of a molecule that quantify its physicochemical properties. These descriptors are fundamental to establishing Structure-Activity Relationships (SAR), which link a molecule's features to its biological activity or chemical reactivity. For fluorinated benzoic acids, key descriptors include electronic properties (charge distribution, dipole moment), steric factors, and properties related to bioavailability, such as polarity and lipophilicity. The strategic placement of fluorine and cyano groups significantly alters the electron density of the aromatic ring, which in turn influences the molecule's acidity, reactivity, and potential interactions with biological targets.

In the design of derivatives, particularly for pharmaceutical or agrochemical applications, two of the most critical molecular descriptors are the Topological Polar Surface Area (TPSA) and the partition coefficient (LogP). TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability.

Lipophilicity, quantified by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), measures a compound's affinity for fatty (lipophilic) versus aqueous environments. It is a key factor influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME).

Table 1: Calculated Physicochemical Properties of Cyano-Fluorobenzoic Acid Isomers

Predictive modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is a cornerstone of modern chemical research. nih.gov These models are used to calculate the electronic structure of molecules, allowing for the prediction of their reactivity and the selectivity of their reactions. For substituted benzoic acids, DFT can be used to model reaction mechanisms, compute energy profiles for different pathways, and identify the most likely products. rsc.orguc.pt

For example, DFT calculations can predict the acidity (pKa) of various benzoic acid derivatives by calculating the energy change associated with deprotonation. researchgate.net The strong electron-withdrawing nature of the cyano and fluorine substituents in this compound is expected to significantly increase its acidity compared to unsubstituted benzoic acid.

Furthermore, DFT models can predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. By calculating the distribution of electron density and the energies of potential intermediates (like the sigma complex), researchers can predict where a new substituent is most likely to add to the aromatic ring. In a molecule like this compound, the interplay between the directing effects of the carboxyl, cyano, and fluoro groups can be complex, and DFT provides a means to unravel these competing influences. Studies on related substituted benzoic acids have successfully used DFT to model reaction outcomes, providing a powerful tool for planning synthetic routes and avoiding unwanted side products. rsc.org

Table 2: Compound Names Mentioned

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis Strategies

The asymmetric synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 3-Cyano-4,5-difluorobenzoic acid, which is itself achiral, asymmetric strategies would focus on its derivatives. Future research could involve the development of catalytic methods to introduce chirality in a controlled manner.

Prospective Research Focus:

Asymmetric Reduction: The development of chiral catalysts for the asymmetric reduction of the carboxylic acid group to a chiral alcohol or the cyano group to a chiral primary amine would be a significant advancement. This could involve chiral borane (B79455) reagents or transition-metal catalysts with chiral ligands.

Chiral Derivatization: The carboxylic acid moiety can be converted into a chiral amide or ester by reacting it with a chiral amine or alcohol. Research into highly efficient and diastereoselective coupling reactions would be valuable.

Catalytic Functionalization: Exploration of enantioselective C-H functionalization at the position ortho to the carboxyl group, using directed metalation with chiral ligands, could yield novel chiral derivatives.

Currently, specific studies on the asymmetric synthesis involving this compound are not prominent in peer-reviewed literature, highlighting a clear area for future investigation.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages including enhanced safety, better heat and mass transfer, and potential for automation. bldpharm.comnih.govnoelresearchgroup.com The integration of this compound synthesis or its derivatization into flow chemistry setups is a promising future direction.

Potential Implementations:

Scalable Synthesis: A continuous-flow process for the synthesis of this compound could enable safer and more efficient large-scale production compared to traditional batch methods. beilstein-journals.org

Automated Derivatization: Automated flow systems could be used to rapidly generate a library of derivatives from the parent acid. bldpharm.com By programming sequences of reactions (e.g., amidation, esterification, cross-coupling), a wide array of compounds for screening in drug discovery or materials science could be synthesized with minimal manual intervention. wuxiapptec.com

Hazardous Reactions: Reactions involving fluorinated aromatics can sometimes require harsh conditions or hazardous reagents. Flow reactors minimize the volume of hazardous material at any given time, significantly improving the safety profile of such transformations. nih.gov

Research specifically detailing the synthesis of this compound using flow chemistry has yet to be published, representing a significant opportunity for process chemistry innovation.

Exploration in Novel Materials Science Applications

The combination of a carboxylic acid, a nitrile, and difluoro substitutions on a benzene (B151609) ring makes this compound an intriguing candidate for materials science applications. Fluorinated and cyano-substituted aromatic compounds are known to be used in the development of liquid crystals, polymers, and electronic materials.

Hypothesized Applications:

High-Performance Polymers: As a monomer, its rigid structure and the polarity imparted by the fluorine and cyano groups could be exploited to synthesize specialty polymers like polyamides or polyesters with high thermal stability, specific dielectric properties, and low moisture absorption.

Organic Electronics: The electron-withdrawing nature of the substituents suggests potential use in organic semiconductors. Derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for the construction of MOFs. The additional functional groups (cyano and fluoro) could be used to tune the pore environment and properties of the resulting framework for applications in gas storage or catalysis.

While the compound is categorized under material science building blocks by some suppliers, specific research demonstrating its integration into novel materials is a key area for future exploration.

Advanced Catalyst Development for Derivatization

The functional groups on this compound—the carboxylic acid, the cyano group, and the C-F and C-H bonds on the aromatic ring—offer multiple sites for derivatization. Developing advanced catalysts to selectively target these sites is a crucial research avenue.

Future Catalytic Research:

Selective Reduction: Catalysts that can selectively reduce the carboxylic acid in the presence of the cyano group, or vice versa, would be highly valuable for creating diverse molecular scaffolds.

Cross-Coupling Reactions: The C-F bonds, while generally strong, could potentially be activated for cross-coupling reactions (like Suzuki or Buchwald-Hartwig) using specialized palladium or nickel catalysts. This would allow for the introduction of a wide range of substituents onto the aromatic core.

Cyano Group Transformation: Catalytic hydration of the nitrile to an amide or its conversion to a tetrazole are important transformations in medicinal chemistry. Developing efficient and selective catalysts for these reactions on this specific substrate would be beneficial.

The development of bespoke catalysts tailored for the selective functionalization of this compound is an open field of research that would greatly expand its utility as a chemical intermediate.

Deepening Mechanistic Understanding of Key Transformations

To optimize reactions and develop new synthetic pathways involving this compound, a deep mechanistic understanding of its key transformations is essential. Future research should combine experimental studies with computational chemistry to elucidate reaction pathways.

Areas for Mechanistic Study:

Reaction Kinetics: Detailed kinetic analysis of derivatization reactions, such as esterification or amidation, can help in optimizing reaction conditions and understanding the electronic influence of the fluoro and cyano substituents.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates for transformations like nucleophilic aromatic substitution or catalyzed cross-coupling. This can help predict reactivity and guide the design of new catalysts.

Spectroscopic Analysis: In-situ spectroscopic monitoring (e.g., using IR or NMR) of reactions involving this compound could provide direct evidence for proposed intermediates and reaction pathways, particularly in flow chemistry setups.

Detailed mechanistic studies on this compound are not currently available, representing a fundamental research area that would underpin and accelerate its application in all the fields mentioned above.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.